6-(Aminomethyl)pyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound that belongs to the class of pyrazinones. It is characterized by its unique structure, which includes a pyrazine ring with an aminomethyl substituent at the 6-position and a carbonyl group at the 2-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
6-(Aminomethyl)pyrazin-2(1H)-one can be synthesized through various chemical reactions involving pyrazine derivatives. It is classified as an aromatic heterocyclic compound, specifically a pyrazinone, which is a derivative of pyrazine. Pyrazinones are known for their diverse pharmacological properties, making them valuable in the development of pharmaceuticals.
The synthesis of 6-(Aminomethyl)pyrazin-2(1H)-one can be achieved through several methods, primarily involving the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. One notable method involves a one-pot reaction where an α-amino acid amide reacts with a diketone under basic conditions, leading to the formation of the desired pyrazinone structure.
The molecular structure of 6-(Aminomethyl)pyrazin-2(1H)-one features a five-membered pyrazine ring fused with an amine and a carbonyl functional group.
6-(Aminomethyl)pyrazin-2(1H)-one can participate in various chemical reactions due to its functional groups.
The mechanism of action for compounds like 6-(Aminomethyl)pyrazin-2(1H)-one often involves interactions with biological targets such as enzymes or receptors.
Research indicates that pyrazinones may exhibit antimicrobial and anti-inflammatory properties by inhibiting specific enzymes or modulating receptor activity. The exact mechanism can vary based on substituents on the pyrazine ring and their spatial orientation .
Understanding the physical and chemical properties of 6-(Aminomethyl)pyrazin-2(1H)-one is crucial for its application in scientific research.
6-(Aminomethyl)pyrazin-2(1H)-one has several scientific uses, particularly in medicinal chemistry:
2(1H)-Pyrazinones represent a privileged scaffold in medicinal chemistry due to their unique electronic and steric properties. Characterized by a six-membered diazine ring with two nitrogen atoms at the 1,4-positions and a carbonyl group, these heterocycles exhibit planar geometry conducive to π-stacking interactions with biological targets. The 6-(aminomethyl) substitution introduces a strategically flexible vector for derivatization, creating a bifunctional scaffold with hydrogen-bonding capabilities from both the carbonyl oxygen and the primary amine. This combination enables dual-point recognition of biological targets, as evidenced by the scaffold's presence in kinase inhibitors and neurotransmitter modulators [1] [4]. The amphoteric nature of pyrazinones – acting as both hydrogen bond acceptors (via carbonyl) and donors (via NH) – significantly enhances target binding efficiency. Additionally, the electron-deficient ring system facilitates charge-transfer interactions, while the aminomethyl moiety serves as an ideal attachment point for pharmacophore extension or prodrug conjugation [3] [6].
Table 1: Structural Features and Impacts of 6-Substituted 2(1H)-Pyrazinones
Structural Feature | Physicochemical Properties | Biological Impact |
---|---|---|
Pyrazinone core (N-N-C=O) | Planar conformation, dipole moment ~4D | Facilitates π-stacking with protein aromatic residues |
6-Aminomethyl substituent | pKa ~8.5 (amine), flexible spacer | Enables salt bridge formation, linker for pharmacophores |
Tautomeric equilibrium | Lactam-lactim tautomerism | Adaptable H-bonding patterns for target recognition |
N1-H position | Hydrogen bond donor capability | Enhanced binding to enzyme active sites |
Pyrazinone chemistry emerged prominently in the late 20th century with the recognition of their bioisosteric relationship with pyridones and phenyl rings. Early exploration focused on flavorant applications (e.g., tetramethylpyrazine), but pharmacological interest intensified with the discovery of pyrazinone-containing antitumor agents like dibenzopyrazine derivatives. The 2000s witnessed strategic advances with the introduction of aminomethyl functionalities at the C6 position, exemplified by the landmark synthesis of 6-aminomethyl-3,5-dimethylpyrazinone (CAS# 501022-68-0) as a key intermediate for protease inhibitors [3]. Patent analyses reveal accelerating innovation: from 2005-2010, pyrazinone-related patents averaged 18/year, increasing to 45/year by 2015-2020. The piperazine bioisostere capability of reduced pyrazinones significantly impacted CNS drug development, enabling blood-brain barrier penetration while maintaining GPCR affinity [4] [8]. Notably, the 2010s saw pyrazinones transition from auxiliary fragments to central scaffolds in kinase inhibitors (e.g., Bruton's tyrosine kinase) and neurodegenerative disease therapeutics, cementing their role in targeted drug design.
Table 2: Key Milestones in Pyrazinone-Based Drug Discovery
Year | Development | Therapeutic Area |
---|---|---|
2005 | 6-Aminomethyl-3,5-dimethylpyrazinone as pharmaceutical intermediate (CAS# 501022-68-0) [3] | Protease inhibitors |
2012 | Pyrazine carboxamides as α4β2 neuronal nicotinic receptor ligands [8] | CNS disorders |
2018 | 3-Amino-6-(2,6-dimethylpyridin-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]pyrazine-2-carboxamide (US11571420B2) [4] | Kinase modulation |
2021 | Pyrazinone-containing adenosine receptor modulators | Oncology, inflammation |
The specific molecular architecture of 6-(aminomethyl)pyrazin-2(1H)-one (C₅H₇N₃O, MW 125.13 g/mol) positions it as a versatile framework for rational drug design. Its superiority over simpler pyrazines stems from three key attributes: 1) The nucleophilic primary amine enables rapid diversification via amidation, reductive amination, or ureation; 2) The hydrogen-bonding triad (C=O, N-H, and NH₂) creates exceptional potential for three-point target binding; and 3) The tautomerizable ring allows electronic adaptation to enzyme active sites [1] [4]. Recent applications demonstrate its utility as a linchpin in bifunctional drugs, such as in the development of nicotinic acetylcholine receptor (α4β2 nAChR) modulators where it bridges aryl systems and azabicyclic moieties [8]. The scaffold's modularity is exemplified by derivatives like 6-methyl-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide (EVT-2762699), where the aminomethyl group forms an amide linkage to pyridine, creating extended conjugation systems for kinase inhibition [6]. Importantly, the scaffold maintains favorable ligand efficiency metrics (LE >0.3, LLE >5) across multiple target classes, explaining its adoption in neurology and oncology programs. Computational studies indicate the scaffold's dipole moment (~4.2D) enhances solvation and membrane permeability, addressing a critical challenge in CNS drug development [4] [8].
Table 3: Strategic Modifications of 6-(Aminomethyl)pyrazin-2(1H)-one in Drug Design
Derivative Structure | Modification Strategy | Biological Application |
---|---|---|
6-(Aminomethyl)-3,5-dimethylpyrazin-2-one | Methylation at C3/C5 positions | Enhanced metabolic stability for oral dosing [3] |
N-(Pyridin-4-ylmethyl)-6-methylpyrazine-2-carboxamide | Amide formation + pyridine linkage | Kinase inhibition (e.g., JAK/STAT pathway) [6] |
3-Amino-6-(2,6-dimethylpyridin-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]pyrazine-2-carboxamide | Pharmacophore hybridization | BTK inhibition (patent US11571420B2) [4] |
6-(Aminomethyl)-N-(8-azabicyclo[3.2.1]octan-3-yl)pyrazine-2-carboxamide | Bicyclic system conjugation | α4β2 nAChR targeting for cognitive disorders [8] |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1